1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
Overview
Description
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Mechanism of Action
Thiadiazoles
Thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen in its ring structure . Thiadiazole derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Fluorophenyl compounds
The presence of a fluorine atom on the phenyl ring can influence the compound’s reactivity and biological activity. Fluorine can enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes .
Ketones
The presence of a ketone group (C=O) can influence the compound’s reactivity. Ketones can undergo a variety of chemical reactions, including nucleophilic addition and reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through a condensation reaction involving a hydrazine derivative and a thiocarbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine group.
Attachment of the Propanone Moiety: The final step involves the attachment of the propanone group through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one can be compared with other thiadiazole derivatives, such as:
1-(5-((2-Chlorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(5-((2-Methylphenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one: Similar structure but with a methyl group instead of a fluorine atom.
1-(5-((2-Nitrophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one: Similar structure but with a nitro group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[5-(2-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVMLMGWSBQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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